4-Bromo-3-methylisothiazole
Overview
Description
4-Bromo-3-methylisothiazole is a chemical compound that belongs to the class of isothiazoles, which are sulfur and nitrogen-containing heterocycles. The presence of a bromine atom at the 4-position and a methyl group at the 3-position distinguishes this compound within the isothiazole family. Isothiazoles, including 4-bromo-3-methylisothiazole, are of interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of isothiazole derivatives, including those similar to 4-bromo-3-methylisothiazole, often involves nucleophilic substitution reactions. For instance, 5-bromoisothiazoles can react with nucleophiles to yield various substituted isothiazoles, as demonstrated in the preparation of 5-alkoxy- and 5-hydroxyisothiazoles . Although the specific synthesis of 4-bromo-3-methylisothiazole is not detailed in the provided papers, the general methodologies applied to isothiazole chemistry suggest that similar strategies could be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of isothiazoles, including 4-bromo-3-methylisothiazole, is characterized by a five-membered ring containing both sulfur and nitrogen atoms. The presence of a bromine atom in the structure is likely to influence the reactivity of the compound, making it amenable to further functionalization through various organic reactions, such as Suzuki cross-coupling, as seen with brominated triazoles .
Chemical Reactions Analysis
Isothiazole derivatives are known to undergo a variety of chemical reactions. For example, 5-bromoisothiazoles can be functionalized through nucleophilic attack to form alkoxy and hydroxy derivatives . Similarly, brominated NH-1,2,3-triazoles can participate in alkylation and cross-coupling reactions to yield poly-substituted triazoles . These reactions are indicative of the types of transformations that 4-bromo-3-methylisothiazole might undergo, such as nucleophilic substitution or coupling reactions facilitated by the bromine substituent.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-3-methylisothiazole would be influenced by its functional groups. The bromine atom would contribute to the compound's polarity, boiling point, and density. The methyl group would add to the hydrophobic character of the molecule. While the specific properties of 4-bromo-3-methylisothiazole are not provided, analogous compounds such as 5-bromofuran-2-yl derivatives have been synthesized and their antibacterial activity investigated, suggesting potential bioactive properties of brominated heterocycles .
Scientific Research Applications
Synthesis and Properties
- Synthesis and Spectroscopic Properties : 4-Bromo-3-methylisothiazole is involved in the synthesis of various chemical compounds. For instance, studies have shown its role in the synthesis and examination of spectroscopic and electronic properties of similar compounds, like 3-methyl-4-nitroisothiazole. These compounds display interesting spectral and electronic properties, which are significant for further chemical applications (Regiec & Wojciechowski, 2019).
Applications in Organic Chemistry
- Organic Synthesis : The compound plays a role in the field of organic synthesis. For instance, in the synthesis of 4-chloroisoxazoles from alkynyl-O-methyl oximes, 4-bromo- and 4-iodoisoxazoles can be produced using similar synthesis methods (Kaewsri, Thongsornkleeb, Tummatorn, & Ruchirawat, 2016).
Potential in Drug Synthesis
- Antimicrobial and Anticancer Agents : 4-Bromo-3-methylisothiazole derivatives have shown potential in synthesizing compounds with antibacterial activity. For example, research has explored the synthesis of 3-(5-Methylisoxazol-3-yl) −1,2,4‐triazolo [3,4‐b]‐1,3,4‐thiadiazine derivatives and their antibacterial activities (Hui, Xu, Wang, Zhang, & Zhang, 2010). Similarly, compounds like 4-Amino-3- (p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, synthesized from 4-Bromo-3-methylisothiazole-related compounds, were evaluated for anticancer activity (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Safety And Hazards
properties
IUPAC Name |
4-bromo-3-methyl-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-4(5)2-7-6-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHNFDZCYLIMQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617695 | |
Record name | 4-Bromo-3-methyl-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methylisothiazole | |
CAS RN |
930-42-7 | |
Record name | 4-Bromo-3-methyl-1,2-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80617695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-methyl-1,2-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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